molecular formula C24H17N5O7 B1210999 C.I. Pigment Red 23 CAS No. 6471-49-4

C.I. Pigment Red 23

Cat. No.: B1210999
CAS No.: 6471-49-4
M. Wt: 487.4 g/mol
InChI Key: SOFRHZUTPGJWAM-UHFFFAOYSA-N
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Description

C.I. Pigment Red 23: is a synthetic organic pigment known for its vibrant red color. It is widely used in various applications, including printing inks, paints, and textiles. This pigment belongs to the class of azo pigments, which are characterized by their excellent color strength, lightfastness, and stability.

Biochemical Analysis

Biochemical Properties

C.I. Pigment Red 23 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an azo compound, it can undergo reduction reactions catalyzed by azo reductase enzymes. These enzymes cleave the azo bond, resulting in the formation of aromatic amines . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interactions between C.I. Pigment Red 23 and these enzymes can lead to the formation of reactive intermediates that may have biological effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage . Furthermore, C.I. Pigment Red 23 has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. One of the key mechanisms is the binding of this compound to cellular proteins, which can result in enzyme inhibition or activation. For example, the compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to an accumulation of ROS and oxidative stress . Additionally, C.I. Pigment Red 23 can bind to DNA and interfere with the normal processes of DNA replication and transcription, resulting in genotoxic effects . These interactions at the molecular level contribute to the overall biological effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is sensitive to light and heat, which can lead to its degradation and the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Long-term exposure to C.I. Pigment Red 23 in in vitro and in vivo studies has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . The stability and degradation of this compound are important factors to consider when evaluating its long-term effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at low doses, the compound may have minimal effects on animal health and cellular function . At higher doses, C.I. Pigment Red 23 can induce toxic effects, including liver damage, anemia, and oxidative stress . The threshold for these toxic effects varies depending on the species and the duration of exposure. It is important to carefully evaluate the dosage and exposure levels when studying the effects of this compound in animal models to avoid adverse outcomes.

Metabolic Pathways

C.I. Pigment Red 23 is involved in various metabolic pathways, including its reduction by azo reductase enzymes . This reduction process leads to the formation of aromatic amines, which can undergo further metabolism by cytochrome P450 enzymes . These metabolic pathways can result in the formation of reactive intermediates that may have biological effects. Additionally, C.I. Pigment Red 23 can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for evaluating its biological effects and potential risks.

Transport and Distribution

The transport and distribution of C.I. Pigment Red 23 within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, C.I. Pigment Red 23 can bind to cellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of C.I. Pigment Red 23 within tissues can also be affected by its binding to plasma proteins and its ability to cross biological membranes . These factors play a crucial role in determining the localization and accumulation of this compound in different cellular and tissue compartments.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that the compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments can be mediated by targeting signals or post-translational modifications. For example, the compound can be directed to the mitochondria through mitochondrial targeting sequences, where it can interact with mitochondrial proteins and affect mitochondrial function . The subcellular localization of this compound is an important factor to consider when evaluating its biological effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Pigment Red 23 is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo pigment.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form.

Chemical Reactions Analysis

Types of Reactions: C.I. Pigment Red 23 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the pigment can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Aromatic amines and other by-products.

    Substitution: Substituted derivatives with modified chemical and physical properties.

Scientific Research Applications

C.I. Pigment Red 23 has a wide range of scientific research applications, including:

    Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and degradation.

    Biology: Employed in histological staining and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the production of high-quality printing inks, paints, and coatings due to its excellent color properties and stability.

Mechanism of Action

The mechanism of action of C.I. Pigment Red 23 involves its interaction with light and other chemical substances. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The molecular structure of the pigment, particularly the azo bond, plays a crucial role in its color properties and stability. The pigment’s interaction with other chemicals can lead to various reactions, as described in the chemical reactions analysis section.

Comparison with Similar Compounds

  • C.I. Pigment Red 146: Known for its bluish-red hue and good solvent resistance.
  • C.I. Pigment Red 170: Characterized by its bright red color and high tinctorial strength.
  • C.I. Pigment Red 177: Noted for its excellent heat stability and lightfastness.

These comparisons highlight the unique properties of C.I. Pigment Red 23 and its suitability for various applications.

Properties

IUPAC Name

3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide
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InChI

InChI=1S/C24H17N5O7/c1-36-21-10-9-17(29(34)35)13-20(21)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31)
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InChI Key

SOFRHZUTPGJWAM-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O
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Molecular Formula

C24H17N5O7
Record name C.I. PIGMENT RED 23
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DSSTOX Substance ID

DTXSID3021227
Record name C.I. Pigment Red 23
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Molecular Weight

487.4 g/mol
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Physical Description

C.i. pigment red 23 is a red to bluish red powder. (NTP, 1992), Dry Powder, Red to bluish-red solid; [CAMEO] Bluish-red finely divided dry powder; [MSDSonline]
Record name C.I. PIGMENT RED 23
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)-
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.45 (NTP, 1992) - Denser than water; will sink
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CAS No.

6471-49-4
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Record name 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Melting Point

626 to 644 °F (exothermic) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What other toxicological findings were observed in rodents exposed to C.I. Pigment Red 23?

A: Beyond potential carcinogenic effects, this compound exposure was associated with increased severity of kidney nephropathy in male rats. [] In mice, the pigment led to an increased incidence of hyperkeratosis and epithelial hyperplasia of the forestomach. [] These findings suggest that this compound can induce specific organ toxicity in different species.

Q2: How does this compound interact with DNA?

A: this compound exhibited mutagenic activity in several strains of Salmonella typhimurium (TA100, TA1537, and TA98) both with and without metabolic activation. [] It also induced sister chromatid exchanges in Chinese hamster ovary cells without metabolic activation. [] These findings suggest that this compound, or its metabolites, can interact with DNA and potentially cause mutations.

Q3: Is there a connection between cardiac thrombosis and this compound exposure?

A: Research indicates that high doses of this compound (incidence rate: 20–100%) can lead to increased incidences of atrial thrombosis in rodents. [] The study highlights a potential link between chemical exposure and cardiac thrombosis, further emphasizing the need for careful evaluation of potential risks associated with this compound exposure.

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